molecular formula C7H7F3N2O B1430698 O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine CAS No. 1256803-76-5

O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine

Cat. No.: B1430698
CAS No.: 1256803-76-5
M. Wt: 192.14 g/mol
InChI Key: YNUYEIFBTWUWQJ-UHFFFAOYSA-N
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Description

O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso compounds, while reduction can produce primary amines.

Scientific Research Applications

O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)pyridine: Lacks the hydroxylamine group, making it less reactive in certain biochemical applications.

    5-(trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of hydroxylamine, leading to different reactivity and biological activity.

    2-(trifluoromethyl)pyridin-4-ylhydroxylamine: Similar structure but with the hydroxylamine group at a different position, affecting its chemical properties.

Uniqueness

O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine is unique due to the specific positioning of the trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

O-[[5-(trifluoromethyl)pyridin-2-yl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-6(4-13-11)12-3-5/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYEIFBTWUWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Reactant of Route 2
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Reactant of Route 3
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Reactant of Route 4
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Reactant of Route 5
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Reactant of Route 6
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine

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